molecular formula C11H13BrF2N6OS B10954158 3-(4-bromo-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide

Cat. No.: B10954158
M. Wt: 395.23 g/mol
InChI Key: QLAOUCXTGMOSLP-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide is a complex organic compound featuring a pyrazole ring substituted with a bromine atom and a triazole ring with difluoromethyl and ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazide with a suitable nitrile under acidic or basic conditions.

    Coupling Reaction: The brominated pyrazole and the triazole are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the ethylsulfanyl group.

    Reduction: Reduced forms of the difluoromethyl group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the difluoromethyl group can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H13BrF2N6OS

Molecular Weight

395.23 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]propanamide

InChI

InChI=1S/C11H13BrF2N6OS/c1-2-22-11-17-16-10(9(13)14)20(11)18-8(21)3-4-19-6-7(12)5-15-19/h5-6,9H,2-4H2,1H3,(H,18,21)

InChI Key

QLAOUCXTGMOSLP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1NC(=O)CCN2C=C(C=N2)Br)C(F)F

Origin of Product

United States

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